molecular formula C8H7BrN2 B1397942 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1257294-43-1

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1397942
CAS RN: 1257294-43-1
M. Wt: 211.06 g/mol
InChI Key: MXEZWCFWFMUGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is an organic compound that is commonly used in scientific research. It is a heterocyclic aromatic compound with a 5-membered ring structure containing a nitrogen atom and two oxygen atoms. It is an important intermediate in the synthesis of other organic compounds, and has been used in many different areas of scientific research, such as medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it a valuable building block in medicinal chemistry for constructing complex molecules with potential therapeutic properties .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential to act as a core structure in the development of new drugs. Its analogs have been studied for various biological activities, including anti-inflammatory, anticancer, and antiviral properties. The bromine atom in particular offers a reactive site for further functionalization, which is a common strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles .

Material Science

Within material science, 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be utilized in the creation of novel organic materials. Its rigid structure and potential for electronic delocalization are traits that can be exploited in the design of organic semiconductors, which are used in a variety of electronic devices .

Biological Activity Studies

The compound’s derivatives are subject to extensive biological activity studies. Researchers investigate its role in various biological pathways and its interaction with different enzymes and receptors. These studies contribute to a deeper understanding of its mechanism of action and therapeutic potential in various diseases .

Chemical Synthesis Methodology

This compound is also significant in the development of new chemical synthesis methodologies. It can be used to test new synthetic routes or catalytic systems, helping to improve the efficiency and selectivity of chemical reactions. This has implications for the synthesis of complex molecules in a more cost-effective and environmentally friendly manner .

Analytical Chemistry

In analytical chemistry, 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine may be used as a standard or reference compound in chromatography and spectroscopy. Its distinct chemical properties allow it to serve as a benchmark for the identification and quantification of similar compounds in complex mixtures .

properties

IUPAC Name

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEZWCFWFMUGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-2-methyl-3-nitropyridine (217 mg, 1 mmol) was dissolved in THF (10 mL) and the solution was cooled to −50° C. under argon. Vinylmagnesium bromide (3 mL, 1M in THF) was added immediately in one portion, resulting in a bright orange solution. The orange solution was stirred at −40° C. for 30 min and the reaction was quenched by the addition of NH4Cl (10 mL of saturated. aqueous solution). The mixture was diluted with water and extracted with EtOAc (2×10 mL). The combined organic extracts were dried (MgSO4) and concentrated. The crude material was purified by chromatography on silica (Si—PPC) using EtOAc in cyclohexane (20-80%) as eluent to give the product as a pale yellow crystalline solid (63 mg, 30%). 1H NMR (CDCl3) 8.23 (s, 1H), 7.41-7,45 (m, 1H), 6.62-6.65 (m, 1H), 2.73 (s, 3H)
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.